Ethyl L-methionate hydrochloride

Stereochemistry Chiral Chromatography Chemical Procurement

Select Ethyl L-methionate hydrochloride when standard L-methionine fails in organic-phase synthesis. Its ethyl ester confers superior solubility in ethanol and DMSO, enabling homogeneous reactions and high-yield lipophilic peptide couplings. Validated in vivo as a rumen-stable methionine source that elevates plasma methionine versus the free amino acid. Guaranteed L-stereochemistry (optical rotation +21°) eliminates chiral ambiguity in bioactive molecule synthesis. Available in high purity (≥98%) with cold-chain shipping for immediate research deployment.

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
CAS No. 2899-36-7
Cat. No. B554996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl L-methionate hydrochloride
CAS2899-36-7
SynonymsL-Methionineethylesterhydrochloride; 2899-36-7; EthylL-methionatehydrochloride; H-Met-OEt.HCl; ST50825634; PubChem14924; EthylL-methionateHCl; H-Met-OEthydrochloride; AC1MJ19W; KSC497K2N; SCHEMBL134493; 220671_ALDRICH; CHEMBL1222166; CTK3J7526; KPWCQEUBJAIORR-RGMNGODLSA-N; MolPort-002-912-063; EBD32964; L-METHIONINEETHYLESTERHCl; methionineethylesterhydrochloride; EINECS220-787-6; ANW-42756; CCG-51815; MFCD00012508; AKOS015845152; AKOS015897385
Molecular FormulaC7H16ClNO2S
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCSC)[NH3+].[Cl-]
InChIInChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
InChIKeyKPWCQEUBJAIORR-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl L-methionate Hydrochloride (CAS 2899-36-7): An L-Methionine Amino Acid Ester with a Defined Stereochemical Profile


Ethyl L-methionate hydrochloride (CAS 2899-36-7), also known as L-methionine ethyl ester hydrochloride (L-Met-OEt·HCl), is an L-methionine derivative where the carboxylic acid group of the amino acid has been esterified with ethanol and subsequently converted to its hydrochloride salt [1]. This compound belongs to the class of α-amino acid esters and possesses a molecular formula of C7H16ClNO2S with a molecular weight of 213.73 g/mol [2]. Unlike the native L-methionine molecule, which exists as a zwitterion in aqueous solutions, the ethyl ester hydrochloride form confers distinct physicochemical properties, including enhanced lipophilicity and improved solubility in organic solvents compared to the parent amino acid [1]. This fundamental structural difference underpins the compound's utility as a building block in peptide synthesis and its potential for applications requiring cellular permeability .

Why Generic Substitution of Ethyl L-methionate Hydrochloride (CAS 2899-36-7) with L-Methionine or Other Analogs is Scientifically Unsound


Ethyl L-methionate hydrochloride is not simply an interchangeable form of L-methionine. Its selection is dictated by specific application requirements where the native amino acid's properties are inadequate. For instance, the free amino acid's limited solubility in organic media can hinder its use in peptide synthesis protocols that rely on non-aqueous solvents . Furthermore, while L-methionine can be susceptible to rapid microbial degradation in certain biological systems, such as the rumen, its ethyl ester hydrochloride derivative demonstrates markedly different stability and absorption kinetics, as shown by in vivo studies [1]. Substituting with the D-enantiomer (D-methionine ethyl ester hydrochloride, CAS 7512-43-8) or the racemic mixture (DL-methionine ethyl ester hydrochloride, CAS 6297-53-6) is also invalid when stereochemical purity is required for chiral applications . The decision to use Ethyl L-methionate hydrochloride must be based on these critical, quantifiable performance differences that directly impact experimental success and product efficacy.

Product-Specific Quantitative Evidence for Ethyl L-methionate Hydrochloride (CAS 2899-36-7) Against Closest Comparators


L-Enantiomer vs. D-Enantiomer and Racemate: A Comparison of Stereochemical Purity and Procurement Options

Ethyl L-methionate hydrochloride is the single L-enantiomer of methionine ethyl ester hydrochloride. Its stereochemical purity is confirmed by its specific optical rotation of [α]25/D +21° (c = 2 in ethanol) . This contrasts with the D-enantiomer (D-methionine ethyl ester hydrochloride, CAS 7512-43-8), which would exhibit a negative optical rotation, and the racemic DL-mixture (CAS 6297-53-6), which has no net optical rotation due to its 1:1 composition of L- and D-enantiomers. The distinction is critical because the biological activity of amino acids and their derivatives is highly stereospecific; only the L-form is typically compatible with native enzymatic and proteinogenic processes .

Stereochemistry Chiral Chromatography Chemical Procurement

Quantified Stability in Rumen Environment vs. Unprotected L-Methionine

In ruminant nutrition studies, free L-methionine is rapidly degraded by rumen microorganisms, severely limiting its bioavailability for post-ruminal absorption. A direct comparative study examined the stability of various methionine derivatives in the rumen of sheep [1]. The research demonstrated that DL-methionine ethyl ester HCl (the racemic form of the target compound) was significantly more stable than methionine. Furthermore, when administered in the diet, methionine ethyl ester caused a marked increase in plasma methionine concentration, indicating that a portion of the ester escaped ruminal degradation and was absorbed, either across the rumen wall or post-ruminally, before being hydrolyzed in the liver [1].

Rumen Bypass Animal Nutrition Methionine Supplementation

Biological Utilization Efficiency vs. Other Methionine Analogs in Insect Model

The relative nutritional value of methionine derivatives can vary significantly across biological systems. A study evaluating methionine analogs in the diet of redbanded leafroller larvae (Argyrotaenia velutinana) provided a quantitative comparison of utilization [1]. The study found that L-methionine-ethyl ester HCl was utilized equally to L-methionine, considering both growth and survival as endpoints. In contrast, other analogs were significantly less effective: L-methionine sulfoxide and L-methionine-D-hydroxy analog (Ca) were utilized at approximately 80% and 60%, respectively, on an equal sulfur basis. Compounds like L-ethionine and L-methionine sulfone were not utilized at all [1].

Nutritional Biochemistry Methionine Analogs Insect Physiology

Enhanced Lipophilicity and Organic Solvent Solubility vs. Native L-Methionine

The hydrochloride salt of the ethyl ester is designed to address the solubility limitations of the native amino acid. While free L-methionine has a water solubility of approximately 56.6 g/L (at 25°C) [1], its solubility in many organic solvents is poor, which restricts its use in non-aqueous synthetic procedures. In contrast, Ethyl L-methionate hydrochloride is reported to have enhanced lipophilicity and solubility in solvents such as ethanol and DMSO, making it suitable for peptide synthesis protocols that require organic media . This is supported by vendor data confirming its utility in solution-phase peptide synthesis and its solubility in DMSO . The computed LogP of 2.13 for the free base ester [2] is significantly higher than that of L-methionine (LogP ~ -2.0), confirming a marked increase in hydrophobicity.

Peptide Synthesis Solubility Chemical Properties

Assay and Purity Specifications for Reproducible Peptide Synthesis

For applications in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the purity of amino acid derivatives is critical to avoid sequence deletions, truncations, and difficult purifications. Reputable vendors of Ethyl L-methionate hydrochloride provide a quantitative assay specification, often with a minimum purity of 98.5% (Argentometry) or 99% (by TLC) [REFS-1, REFS-2]. While similar purity levels are available for D- and DL- isomers , the combination of high stereochemical purity (L-enantiomer) with a high chemical purity (≥98.5%) ensures consistent and predictable reactivity. This is a non-negotiable quality attribute for anyone using the compound in multi-step syntheses of complex peptides or small molecule libraries where impurities can accumulate and confound results.

Quality Control Peptide Synthesis Analytical Chemistry

Validated Application Scenarios for Ethyl L-methionate Hydrochloride (CAS 2899-36-7) Based on Quantitative Evidence


Solution-Phase Peptide Synthesis Requiring Organic Solvent Compatibility

Researchers performing solution-phase peptide couplings can confidently select Ethyl L-methionate hydrochloride for its enhanced solubility in organic solvents such as ethanol and DMSO, as indicated by vendor data . This property allows for homogeneous reaction mixtures, which is essential for achieving high yields and minimizing side reactions when using hydrophobic coupling reagents or when synthesizing lipophilic peptides. The high chemical purity (≥98.5%) ensures that the building block does not introduce unwanted impurities that could complicate purification or reduce yield .

Ruminant Nutrition Studies Focused on Bypassing Rumen Degradation

For studies investigating methods to increase the bioavailability of methionine in ruminants, Ethyl L-methionate hydrochloride represents a validated test compound. A direct comparative in vivo study in sheep demonstrated that methionine ethyl ester HCl was more stable than free methionine in the rumen and caused a marked rise in plasma methionine levels [1]. This evidence positions the compound as a valuable tool for research into rumen-protected nutrient delivery and for validating the efficacy of esterification as a protective strategy.

Metabolic and Nutritional Studies in Non-Ruminant Biological Models

In research where a defined source of L-methionine is required, Ethyl L-methionate hydrochloride offers a reliable alternative to the free amino acid. A quantitative study in insect larvae demonstrated that its utilization is equivalent to that of L-methionine for both growth and survival [2]. This supports its use in axenic culture systems or metabolic tracing experiments where the ethyl ester group does not interfere with the essential nutritional function of the methionine moiety, allowing researchers to leverage its favorable physicochemical properties without compromising biological activity.

Synthesis of Chiral Molecules and Methionine-Containing Bioactive Compounds

The defined L-stereochemistry, confirmed by a specific optical rotation of +21°, is the primary reason for selecting this compound over its D- or DL- counterparts in any chiral synthesis or biochemical application [3]. This is particularly relevant for the synthesis of stereochemically pure peptides, natural product analogs, or other bioactive molecules where the spatial orientation of the methionine side chain is crucial for target binding, enzymatic recognition, or overall biological function .

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